molecular formula C12H15N5O B13697960 2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline

2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline

Cat. No.: B13697960
M. Wt: 245.28 g/mol
InChI Key: WTBOGKHDPKFBTF-UHFFFAOYSA-N
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Description

2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazole ring fused with a pyrazine ring, which is further substituted with a methoxy group and an aniline moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Cyclization to form the pyrazine ring: The triazole intermediate is then subjected to cyclization reactions, often involving the use of catalysts or specific reaction conditions such as elevated temperatures or microwave irradiation.

    Introduction of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the aniline moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline

InChI

InChI=1S/C12H15N5O/c1-18-11-8(3-2-4-9(11)13)12-15-10-7-14-5-6-17(10)16-12/h2-4,14H,5-7,13H2,1H3

InChI Key

WTBOGKHDPKFBTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1N)C2=NN3CCNCC3=N2

Origin of Product

United States

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